Cas no 2227776-35-2 (methyl (3S)-3-2-(dimethylamino)-4-fluorophenyl-3-hydroxypropanoate)

Methyl (3S)-3-[2-(dimethylamino)-4-fluorophenyl]-3-hydroxypropanoate is a chiral synthetic intermediate with significant utility in pharmaceutical and fine chemical applications. Its structure features a fluorinated aromatic ring and a β-hydroxy ester moiety, making it a versatile building block for bioactive molecule synthesis. The stereospecific (3S) configuration ensures high enantiopurity, critical for drug development. The dimethylamino group enhances solubility and reactivity, while the fluorine substituent improves metabolic stability in derived compounds. This compound is particularly valuable in the synthesis of CNS-targeting agents and fluorinated pharmaceuticals. Its well-defined stereochemistry and functional group compatibility make it a preferred choice for asymmetric synthesis and medicinal chemistry research.
methyl (3S)-3-2-(dimethylamino)-4-fluorophenyl-3-hydroxypropanoate structure
2227776-35-2 structure
Product Name:methyl (3S)-3-2-(dimethylamino)-4-fluorophenyl-3-hydroxypropanoate
CAS No:2227776-35-2
MF:C12H16FNO3
MW:241.25874710083
CID:5760797
PubChem ID:165674199
Update Time:2025-06-15

methyl (3S)-3-2-(dimethylamino)-4-fluorophenyl-3-hydroxypropanoate Chemical and Physical Properties

Names and Identifiers

    • 2227776-35-2
    • methyl (3S)-3-[2-(dimethylamino)-4-fluorophenyl]-3-hydroxypropanoate
    • EN300-1734012
    • methyl (3S)-3-2-(dimethylamino)-4-fluorophenyl-3-hydroxypropanoate
    • Inchi: 1S/C12H16FNO3/c1-14(2)10-6-8(13)4-5-9(10)11(15)7-12(16)17-3/h4-6,11,15H,7H2,1-3H3/t11-/m0/s1
    • InChI Key: YPYGOGVOPZCJAR-NSHDSACASA-N
    • SMILES: FC1C=CC(=C(C=1)N(C)C)[C@H](CC(=O)OC)O

Computed Properties

  • Exact Mass: 241.11142153g/mol
  • Monoisotopic Mass: 241.11142153g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 260
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 49.8Ų

methyl (3S)-3-2-(dimethylamino)-4-fluorophenyl-3-hydroxypropanoate Pricemore >>

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Additional information on methyl (3S)-3-2-(dimethylamino)-4-fluorophenyl-3-hydroxypropanoate

Research Brief on Methyl (3S)-3-[2-(Dimethylamino)-4-fluorophenyl]-3-hydroxypropanoate (CAS: 2227776-35-2)

Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of methyl (3S)-3-[2-(dimethylamino)-4-fluorophenyl]-3-hydroxypropanoate (CAS: 2227776-35-2) as a promising intermediate in the synthesis of bioactive molecules. This compound, characterized by its chiral center and fluorinated aromatic moiety, has garnered attention for its potential applications in drug discovery and development. The following brief synthesizes the latest research findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.

The compound, methyl (3S)-3-[2-(dimethylamino)-4-fluorophenyl]-3-hydroxypropanoate, is a key intermediate in the synthesis of various pharmacologically active molecules. Recent studies have demonstrated its utility in the preparation of novel kinase inhibitors and GPCR modulators, owing to its unique structural features. The presence of a fluorine atom at the 4-position of the phenyl ring enhances the compound's metabolic stability and binding affinity to target proteins, making it a valuable scaffold in medicinal chemistry.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the asymmetric synthesis of this compound using chiral auxiliaries and catalytic enantioselective methods. The study reported a high-yield, scalable route to the (3S)-enantiomer, which is critical for maintaining the desired biological activity. The synthetic approach involved a Michael addition followed by a reduction step, achieving an enantiomeric excess of >99%. This methodological advancement addresses previous challenges in obtaining the pure (3S)-enantiomer and paves the way for its broader application in drug development.

Further investigations into the biological activity of methyl (3S)-3-[2-(dimethylamino)-4-fluorophenyl]-3-hydroxypropanoate have revealed its potential as a precursor for CNS-active compounds. A 2022 study in Bioorganic & Medicinal Chemistry Letters highlighted its role in the synthesis of serotonin receptor modulators, which exhibit promising antidepressant and anxiolytic effects in preclinical models. The fluorinated phenyl group was found to enhance blood-brain barrier penetration, a critical factor for CNS drug candidates.

Ongoing research is also exploring the compound's utility in oncology. Preliminary data from a 2023 conference presentation (American Chemical Society National Meeting) indicated that derivatives of this scaffold exhibit inhibitory activity against specific protein kinases involved in cancer cell proliferation. The dimethylamino group at the 2-position of the phenyl ring appears to contribute to the compound's ability to interact with kinase ATP-binding sites, suggesting its potential as a lead structure for kinase inhibitor development.

In conclusion, methyl (3S)-3-[2-(dimethylamino)-4-fluorophenyl]-3-hydroxypropanoate (CAS: 2227776-35-2) represents a versatile and pharmacologically relevant intermediate in modern drug discovery. Recent synthetic advancements and biological evaluations underscore its potential in CNS and oncology therapeutics. Future research directions may focus on expanding its applications to other therapeutic areas and optimizing its physicochemical properties for improved drug-like characteristics.

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